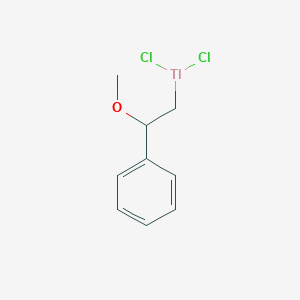
Dichloro(2-methoxy-2-phenylethyl)thallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-methoxy-2-phenylethyl)thallane is a chemical compound that contains thallium, a heavy metal. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a phenylethyl group attached to the thallium atom. Thallium compounds are known for their toxicity and have been used in various applications, including electronics and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2-methoxy-2-phenylethyl)thallane typically involves the reaction of thallium(III) chloride with 2-methoxy-2-phenylethyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2-methoxy-2-phenylethyl)thallane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium(III) center to thallium(I).
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Thallium(III) oxides or hydroxides.
Reduction: Thallium(I) complexes.
Substitution: Various thallium(III) organometallic compounds.
Scientific Research Applications
Dichloro(2-methoxy-2-phenylethyl)thallane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly its toxicity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and cancer treatment due to its radioactive properties.
Industry: Utilized in the production of electronic components and materials.
Mechanism of Action
The mechanism of action of Dichloro(2-methoxy-2-phenylethyl)thallane involves its interaction with cellular components, leading to disruption of cellular processes. Thallium ions can interfere with potassium channels, leading to cellular toxicity. The compound’s molecular targets include enzymes and proteins that are essential for cellular function. The pathways involved in its action are primarily related to oxidative stress and disruption of ion homeostasis.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(2-methoxy-2-phenylethyl)lead
- Dichloro(2-methoxy-2-phenylethyl)mercury
- Dichloro(2-methoxy-2-phenylethyl)bismuth
Uniqueness
Dichloro(2-methoxy-2-phenylethyl)thallane is unique due to its specific combination of thallium with the 2-methoxy-2-phenylethyl group. This combination imparts distinct chemical and physical properties, such as its reactivity and toxicity profile, which differ from those of similar compounds containing lead, mercury, or bismuth.
Properties
CAS No. |
61368-71-6 |
|---|---|
Molecular Formula |
C9H11Cl2OTl |
Molecular Weight |
410.47 g/mol |
IUPAC Name |
dichloro-(2-methoxy-2-phenylethyl)thallane |
InChI |
InChI=1S/C9H11O.2ClH.Tl/c1-8(10-2)9-6-4-3-5-7-9;;;/h3-8H,1H2,2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
XQNRGCOBXONOBG-UHFFFAOYSA-L |
Canonical SMILES |
COC(C[Tl](Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















